molecular formula C24H18ClNO5 B11321152 methyl 2-({[3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate

methyl 2-({[3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate

Cat. No.: B11321152
M. Wt: 435.9 g/mol
InChI Key: DSKIWVJAHXRBSE-UHFFFAOYSA-N
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Description

Methyl 2-({[3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate is a complex organic compound that belongs to the class of isochromen derivatives. This compound is characterized by the presence of a chlorophenyl group, an isochromen ring, and a benzoate ester. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate typically involves multiple steps:

    Formation of the Isochromen Ring: The isochromen ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-hydroxybenzaldehyde derivative.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst like aluminum chloride.

    Coupling with Benzoate Ester: The final step involves coupling the isochromen derivative with methyl 2-aminobenzoate under conditions that facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isochromen ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-({[3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorophenyl group and the isochromen ring allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(((3-(2-chlorophenyl)-5-methyl-4-isoxazolyl)carbonyl)amino)benzoate
  • Methyl 4-(1-(N-(5-amino-2-chlorophenyl)carbamoyl)-3,3-di-methyl-2-oxobutoxy)benzoate

Uniqueness

Methyl 2-({[3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate is unique due to its specific structural arrangement, which combines the isochromen ring with a chlorophenyl group and a benzoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H18ClNO5

Molecular Weight

435.9 g/mol

IUPAC Name

methyl 2-[[3-(4-chlorophenyl)-1-oxo-3,4-dihydroisochromene-6-carbonyl]amino]benzoate

InChI

InChI=1S/C24H18ClNO5/c1-30-23(28)19-4-2-3-5-20(19)26-22(27)15-8-11-18-16(12-15)13-21(31-24(18)29)14-6-9-17(25)10-7-14/h2-12,21H,13H2,1H3,(H,26,27)

InChI Key

DSKIWVJAHXRBSE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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